4-(Cyclopropylmethoxy)-3-ethylaniline
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Overview
Description
4-(Cyclopropylmethoxy)-3-ethylaniline is an organic compound that features a cyclopropylmethoxy group and an ethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-ethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, cyclopropylmethanol, and ethyl bromide.
Nitration: The 4-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine group is alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
O-Alkylation: Finally, the cyclopropylmethoxy group is introduced via an O-alkylation reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides, nitro groups, or sulfonates.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-ethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)-3-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-(Cyclopropylmethoxy)-3-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
4-(Cyclopropylmethoxy)-3-isopropylaniline: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-(Cyclopropylmethoxy)-3-ethylaniline is unique due to the specific combination of the cyclopropylmethoxy and ethyl groups attached to the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-7-11(13)5-6-12(10)14-8-9-3-4-9/h5-7,9H,2-4,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHMRSUDCJPSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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